2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)11-9(14)5-13-7(3)4-8(10)12-13/h4,6H,5H2,1-3H3,(H2,10,12)(H,11,14) |
InChI Key |
IEZYHUXNVWGCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrazole intermediate.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino-substituted pyrazole with isopropylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of novel therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several N-isopropylacetamide derivatives reported in the literature, differing primarily in the heterocyclic core and substituents:
Oxadiazole-Isopropylamide Derivatives ()
Compounds 11g , 11h , and 11i replace the pyrazole ring with a 1,2,4-oxadiazole scaffold. Key distinctions include:
- Substituent Effects: 11g: 4-Chlorophenyl at oxadiazole C3; 11h: Phenyl at C3; 11i: p-Tolyloxy at acetamide. The target compound’s 3-amino-pyrazole may engage in stronger hydrogen bonding (as per ) compared to oxadiazoles, influencing solubility and target interactions.
Pyrimidine-Linked Acetamides ()
Examples 118–120 feature N-isopropylacetamide attached to pyrimidine rings substituted with indazolylamino and heterocyclic amines (e.g., piperazine, morpholine). These compounds emphasize:
- Synthetic Complexity : Lower yields (34–44%) compared to oxadiazoles (99% purity) may reflect challenges in pyrimidine functionalization.
Benzazepine Derivatives ()
OPC51803, a tetrahydrobenzazepine-isopropylacetamide hybrid, demonstrates the versatility of the N-isopropylacetamide motif in modulating G protein-coupled receptor (GPCR) activity. Unlike the target compound’s pyrazole, OPC51803’s benzazepine core enables π-π stacking interactions critical for receptor binding.
Physicochemical Properties
Data from analogs highlight trends in stability and crystallinity:
- Melting Points: Oxadiazole derivatives exhibit higher melting points (108–135°C) than typical pyrazoles, possibly due to stronger dipolar interactions. The target compound’s amino group may lower its melting point by enhancing solubility in polar solvents.
- Isomer Ratios: NMR data for oxadiazoles (e.g., 4:1 in 11g) suggest rotameric or conformational isomerism, a phenomenon less likely in the rigid pyrazole system of the target compound.
Biological Activity
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is a pyrazole derivative that has attracted attention due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective properties.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyrazole ring substituted with an amino group and an isopropylacetamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole compounds can modulate inflammatory responses. For instance, compounds similar to this compound have been linked to the inhibition of pro-inflammatory cytokines in various models of inflammation.
- Antitumor Activity : There is evidence suggesting that pyrazole derivatives may interfere with tumor cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways like PI3K/AKT/mTOR.
- Neuroprotective Properties : Some studies indicate that pyrazole derivatives may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study: Antitumor Activity
In a xenograft mouse model, treatment with a related pyrazole derivative resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Inflammation Modulation : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Cancer Cell Apoptosis : It may activate intrinsic apoptotic pathways via mitochondrial depolarization and subsequent caspase activation.
Q & A
Q. What are the key bottlenecks in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous systems for easier recovery .
- Solvent Recycling : Implement distillation or membrane filtration to reuse high-cost solvents (e.g., DMF) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
